1,1'-Biphenyl-4-carboxylic acid, 2'-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride
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Overview
Description
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a biphenyl core structure. This compound is characterized by the presence of a carboxylic acid group, a chloro substituent, and a dimethylaminoethyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Biphenyl-4-carboxylic Acid: This can be achieved through the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene under palladium catalysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is utilized in various fields:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the chloro and ester substituents, making it less reactive in certain chemical reactions.
Methyl biphenyl-4-carboxylate: Similar ester functionality but lacks the chloro substituent, affecting its reactivity and applications.
4-Biphenylcarboxylic acid, methyl ester: Another ester derivative with different substituents, leading to variations in chemical behavior.
Uniqueness
1,1’-Biphenyl-4-carboxylic acid, 2’-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and the dimethylaminoethyl ester moiety allows for specific interactions in chemical and biological systems, making it valuable in research and industrial applications.
Properties
CAS No. |
83938-13-0 |
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Molecular Formula |
C17H19Cl2NO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-(2-chlorophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c1-19(2)11-12-21-17(20)14-9-7-13(8-10-14)15-5-3-4-6-16(15)18;/h3-10H,11-12H2,1-2H3;1H |
InChI Key |
XQKZYPSTDNOPHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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